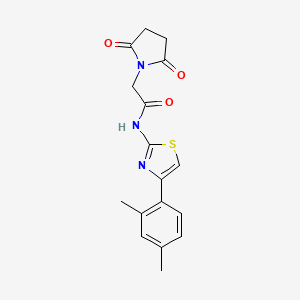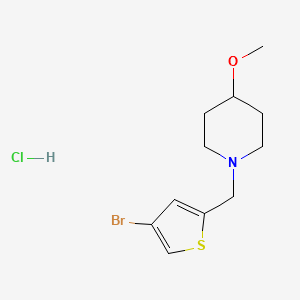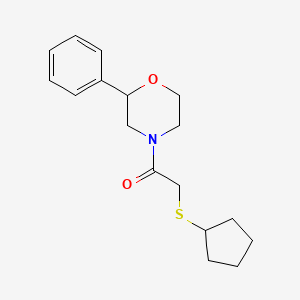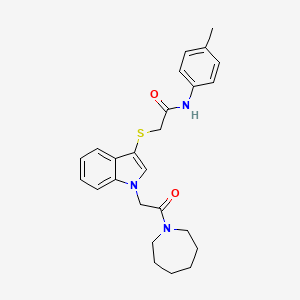
N-(4-(2,4-二甲基苯基)噻唑-2-基)-2-(2,5-二氧代吡咯啉-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
对 N-(4-(2,4-二甲基苯基)噻唑-2-基)-2-(2,5-二氧代吡咯烷-1-基)乙酰胺的研究探索了其在合成具有抗菌特性的新化合物中的潜力。Bondock 等人(2008 年)的一项研究利用了一个关键中间体来合成各种新的杂环化合物,包括噻唑,这些化合物被评估为抗菌剂。这些合成的化合物表现出显着的抗菌活性,表明此类化学框架在开发新的抗菌剂方面具有潜力 (Bondock、Rabie、Etman 和 Fadda,2008 年)。
抗癌和抗增殖活性
该化合物的衍生物已被合成并测试其抗癌活性。Duran 和 Demirayak(2012 年)合成了对各种癌细胞类型(特别是黑色素瘤)表现出合理抗癌活性的衍生物。这项研究强调了这些化合物在癌症治疗中的潜在治疗应用 (Duran 和 Demirayak,2012 年)。
抑制脂肪酸合成
相关氯乙酰胺化合物的另一个应用是抑制藻类中的脂肪酸合成,Weisshaar 和 Böger(1989 年)对此进行了研究。虽然与所讨论的化合物没有直接关系,但该研究说明了乙酰胺衍生物在影响代谢途径(如农业和生物背景下的脂肪酸合成)方面的更广泛潜力 (Weisshaar 和 Böger,1989 年)。
Src 激酶抑制和抗癌活性
对 N-苄基取代的乙酰胺衍生物的研究揭示了它们作为 Src 激酶抑制剂和抗癌剂的潜力。Fallah-Tafti 等人(2011 年)合成并评估了一系列这些衍生物,发现它们抑制 Src 激酶并对各种癌细胞系表现出显着的抗癌活性。这表明通过靶向特定的分子途径来开发新的癌症疗法是一个有希望的途径 (Fallah-Tafti、Foroumadi、Tiwari、Shirazi、Hangauer、Bu、Akbarzadeh、Parang 和 Shafiee,2011 年)。
作用机制
Target of Action
The primary target of this compound, also known as INH1 , is the Hec1 protein . Hec1 (Highly Expressed in Cancer 1) is a component of the Ndc80 complex, which plays a crucial role in the attachment of spindle microtubules to kinetochores during cell division .
Mode of Action
INH1 operates by disrupting the interaction between Hec1 and Nek2 proteins . This disruption leads to a decrease in the overall level of Nek2 protein within the cell . The specific interaction between Hec1 and Nek2 is crucial for proper cell division, and its disruption can lead to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by INH1 is the cell division process, specifically the spindle assembly checkpoint . This checkpoint ensures that all chromosomes are properly attached to the spindle before anaphase onset. By disrupting the Hec1/Nek2 interaction, INH1 impairs this checkpoint, leading to cell cycle arrest .
Result of Action
The result of INH1’s action is a decrease in cell proliferation . Specifically, INH1 has been shown to effectively inhibit the proliferation of human breast cancer cells, with a GI50 (concentration required to inhibit cell growth by 50%) of 10-21 μM . Furthermore, INH1 activates cell killing activity by impairing the spindle assembly checkpoint regulated by the Hec1/Nek2 pathway .
生化分析
Biochemical Properties
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . It also interacts with various enzymes involved in metabolic pathways, potentially altering their activity and affecting overall cellular metabolism . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modifying their function.
Cellular Effects
The effects of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide on cells are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide vary with dosage. At lower doses, this compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes that play key roles in the metabolism of lipids and other biomolecules . These interactions can lead to changes in metabolic flux and the levels of various metabolites . The compound’s influence on metabolic pathways is an area of active research, with ongoing studies aimed at elucidating its precise role in cellular metabolism .
Transport and Distribution
The transport and distribution of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for various biomolecules .
Subcellular Localization
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is localized to specific subcellular compartments, where it performs its biochemical functions . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles . The subcellular localization of this compound is crucial for its activity, as it ensures that it interacts with the appropriate biomolecules to exert its effects .
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-3-4-12(11(2)7-10)13-9-24-17(18-13)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVETJWMACTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)




![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)

![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2835511.png)



